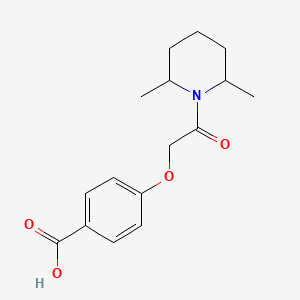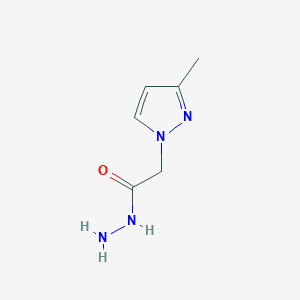![molecular formula C8H8N4O2 B1350283 4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol CAS No. 400079-96-1](/img/structure/B1350283.png)
4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol
Descripción general
Descripción
“4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” is a heterocyclic compound1. It has the molecular formula C8H8N4O223. The CAS Number is 400079-96-12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” from the web search results.Molecular Structure Analysis
The molecular weight of “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” is approximately 192.182. The average mass is 192.175 Da and the monoisotopic mass is 192.064728 Da3.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” from the web search results.Physical And Chemical Properties Analysis
The molecular formula of “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” is C8H8N4O223. The molecular weight is approximately 192.182.
Aplicaciones Científicas De Investigación
Application 1: Antiproliferative Effects on Lung Adenocarcinoma Cell Line
- Summary of Application : Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives have been studied for their antiproliferative effects on lung adenocarcinoma cell lines .
- Methods of Application : The derivatives were obtained starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. These derivatives were reacted with different amine derivatives using Cs 2 CO 3 in methanol .
- Results : The 160 µM concentration of two derivatives was found to increase cell death rate to 50%, and two derivatives increased cell death rate by up to 40% .
Application 2: Antibacterial Activity
- Summary of Application : Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity .
- Methods of Application : The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
- Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Application 3: HIV-1 Integrase Inhibitory Effect
- Summary of Application : Pyrazolopyrazinones have been found to reveal the HIV-1 integrase inhibitory effect .
- Methods of Application : The derivatives were synthesized and their structures were characterized using various techniques .
- Results : The derivatives showed a vital effect on the A549 cell line .
Application 4: Dipeptidyl Peptidase-IV Inhibitory Effect
- Summary of Application : Pyrazolopyrazinones have been found to reveal the dipeptidyl peptidase-IV inhibitory effect .
- Methods of Application : The derivatives were synthesized and their structures were characterized using various techniques .
- Results : The derivatives showed a vital effect on the A549 cell line .
Application 5: TRK Inhibitors
- Summary of Application : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .
- Methods of Application : Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
Application 6: HIV-1 Integrase Inhibitory Effect
- Summary of Application : Pyrazolopyrazinones have been found to reveal the HIV-1 integrase inhibitory effect .
- Methods of Application : The derivatives were synthesized and their structures were characterized using various techniques .
- Results : The derivatives showed a vital effect on the A549 cell line .
Application 7: Dipeptidyl Peptidase-IV Inhibitory Effect
- Summary of Application : Pyrazolopyrazinones have been found to reveal the dipeptidyl peptidase-IV inhibitory effect .
- Methods of Application : The derivatives were synthesized and their structures were characterized using various techniques .
- Results : The derivatives showed a vital effect on the A549 cell line .
Application 8: TRK Inhibitors
- Summary of Application : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .
- Methods of Application : Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
Safety And Hazards
I couldn’t find specific safety and hazard information for “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” from the web search results.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” from the web search results.
Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature or databases.
Propiedades
IUPAC Name |
1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c13-7-5-1-3-9-11(5)8(14)6-2-4-10-12(6)7/h1-4,7-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXMXXFOAVFFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(N3C(=CC=N3)C(N2N=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395404 | |
| Record name | 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol | |
CAS RN |
400079-96-1 | |
| Record name | 4H,9H-Dipyrazolo[1,5-a:1′,5′-d]pyrazine-4,9-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400079-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide](/img/structure/B1350204.png)



![4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxo-2-butenoic acid](/img/structure/B1350214.png)


![N'-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide](/img/structure/B1350231.png)


![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350236.png)


